2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid
Description
Properties
CAS No. |
55098-69-6 |
|---|---|
Molecular Formula |
C14H9ClF3NO2 |
Molecular Weight |
315.67 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H9ClF3NO2/c15-11-6-5-8(7-10(11)14(16,17)18)19-12-4-2-1-3-9(12)13(20)21/h1-7,19H,(H,20,21) |
InChI Key |
FZUCJJPJUXHZHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nitration of Chlorotrifluoromethylbenzene Derivatives
The synthesis of 4-chloro-3-(trifluoromethyl)aniline, a critical intermediate, begins with nitration of o-chlorotrifluoromethylbenzene. Traditional methods employ mixed nitric/sulfuric acid systems, but recent advancements favor acetic anhydride-concentrated nitric acid mixtures. This system generates acetyl nitrate in situ, enabling nitration at lower temperatures (10–15°C) and reducing poly-nitration byproducts. For example, a 1:2.5:0.7 mass ratio of o-chlorotrifluoromethylbenzene:acetic anhydride:68% HNO₃ achieves 98% mono-nitration efficiency.
Iron-Free Reduction of Nitro Intermediates
Subsequent reduction of 4-nitro-2-trifluoromethylchlorobenzene to the aniline derivative avoids traditional iron powder methods. Source demonstrates a FeCl₃·6H₂O/activated carbon/hydrazine hydrate system in ethanol, achieving 85–90% yield. This approach eliminates iron sludge waste and mitigates hydrogen gas hazards. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| FeCl₃·6H₂O loading | 6–8 wt% of substrate | Maximizes electron transfer |
| Hydrazine concentration | 80% aqueous solution | Prevents over-reduction |
| Reaction temperature | Ethanol reflux (78°C) | Balances kinetics and safety |
Post-reduction purification via 1,2-dichloroethane extraction yields 4-chloro-3-(trifluoromethyl)aniline with ≤0.5% residual nitro compounds.
Coupling Strategies for Anilino-Benzoic Acid Formation
Ullmann-Type Coupling with Halogenated Benzoic Acids
The target compound’s anilino linkage suggests coupling 4-chloro-3-(trifluoromethyl)aniline with 2-iodobenzoic acid. Copper catalysts (e.g., CuI, 10 mol%) in DMF at 110°C facilitate this reaction. A study analog from using phenoxy-benzoic acid formation achieved 78% yield under similar conditions, suggesting comparable efficacy for anilino derivatives. Critical factors include:
Buchwald-Hartwig Amination
Palladium-catalyzed coupling offers a modern alternative. Using Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ in toluene at 100°C, 2-bromobenzoic acid couples with the aniline intermediate. Source’s triphosgene-mediated isocyanate synthesis indirectly supports this pathway, as both employ aromatic amine nucleophiles. Typical yields range 65–75%, with purity >98% after recrystallization from ethanol/water.
Carboxylic Acid Functionalization and Purification
Direct Carboxylation of Pre-coupled Intermediates
An alternative route carboxylates 2-[4-chloro-3-(trifluoromethyl)anilino]benzaldehyde via oxidation. KMnO₄ in basic conditions (2M NaOH, 80°C) achieves >90% conversion, though over-oxidation to CO₂ necessitates careful stoichiometry.
Crystallization and Chromatographic Purification
Final purification leverages the carboxylic acid’s pH-dependent solubility. Acidifying to pH 2–3 precipitates the product, which is then recrystallized from ethyl acetate/hexane (1:3). Source reports 99.8% purity using analogous steps for phenoxy-benzoic acid. For persistent impurities, silica gel chromatography with CH₂Cl₂:MeOH (95:5) eluent proves effective.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Ullmann Coupling | 78 | 98.5 | Mild conditions | Iodide starting material cost |
| Buchwald-Hartwig | 72 | 99.2 | Broad substrate scope | Palladium catalyst expense |
| Nitration/Reduction | 85 | 99.8 | Scalable iron-free reduction | Multi-step synthesis |
Source’s emphasis on FeCl₃·6H₂O systems aligns with the industry’s shift toward sustainable metal catalysis, while’s acidification protocols inform isolation strategies.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chloro-substituted aniline moiety contribute to its reactivity and binding affinity with various biological molecules. These interactions can influence enzymatic activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Flufenamic Acid (2-[3-(Trifluoromethyl)anilino]benzoic Acid)
- Structural Differences: Flufenamic acid has a single 3-(trifluoromethyl) substituent on the anilino ring, whereas the target compound includes an additional 4-chloro group.
- Polymorphism: Flufenamic acid exhibits solvatomorphism, with a methanol-solvated form (FAM) showing distinct crystal packing compared to the commercial form. The 4-chloro group in the target compound may reduce solvatomorphic flexibility due to steric and electronic effects .
- Pharmacological Relevance : Flufenamic acid is used as an anti-inflammatory agent, suggesting that the target compound’s structural modifications could modulate similar biological pathways.
4-(3-Chloroanilino)benzoic Acid
- Structural Differences: The anilino group here has a 3-chloro substituent instead of 4-chloro-3-trifluoromethyl.
- Crystal Packing : Forms acid–acid dimers via O–H⋯O hydrogen bonds, creating a planar arrangement. The absence of a trifluoromethyl group in this compound likely reduces steric hindrance, facilitating dimerization .
2-Amino-4-chlorobenzoic Acid
- Structural Differences: Replaces the anilino group with an amino substituent at the 2-position and a chlorine at the 4-position.
- Hydrogen Bonding: Forms intramolecular N–H⋯O and intermolecular O–H⋯O bonds, leading to centrosymmetric dimers. The amino group’s electron-donating nature contrasts with the electron-withdrawing trifluoromethyl group in the target compound, affecting acidity and reactivity .
Shp2 Inhibitors (Compounds 10q and 10r from )
- Structural Differences : These compounds feature sulfamoyl and indolinyl groups attached to the benzoic acid core, making them more complex than the target compound.
- Biological Activity : Both act as Shp2 inhibitors, suggesting that the benzoic acid scaffold is compatible with enzyme targeting. The target compound’s simpler structure may offer advantages in synthetic accessibility or pharmacokinetics .
4-Amino-2/3-chlorobenzoic Acids
- Structural Differences: Amino groups at the 4-position with chlorine at 2- or 3-positions.
- Physical Properties : Higher melting points (210–215°C) compared to typical benzoic acid derivatives, likely due to strong hydrogen bonding. The target compound’s melting point may differ significantly due to trifluoromethyl-induced steric effects .
Data Tables
Table 1: Structural and Physical Properties of Comparable Compounds
Table 2: Pharmacological and Crystallographic Comparisons
Key Findings and Implications
- Electronic Effects : The 4-chloro and 3-trifluoromethyl groups in the target compound enhance acidity compared to analogs with fewer electron-withdrawing groups.
- Crystallinity : Steric hindrance from the trifluoromethyl group may reduce dimerization efficiency, impacting solubility and formulation.
Biological Activity
2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid, also known as 4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid , has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, antibacterial, and anticholinesterase properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H9ClF3NO2
- Molecular Weight : 323.67 g/mol
The presence of the chloro and trifluoromethyl groups significantly influences its biological activity.
Anticancer Activity
Recent studies have demonstrated that 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid exhibits potent anticancer effects. The compound's efficacy was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Table 1: Anticancer Activity Data
The compound showed significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics like doxorubicin.
A mechanistic study indicated that 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid induces apoptosis in cancer cells via caspase activation and modulation of the TNF-α pathway. The compound increased caspase-3 levels by 7.80-fold, leading to a notable reduction in tumor necrosis factor-alpha (TNF-α) levels, which is critical in cancer progression .
Antibacterial Activity
The antibacterial properties of this compound were assessed against various Gram-positive and Gram-negative bacteria. It displayed promising activity, particularly against Staphylococcus aureus.
Table 2: Antibacterial Activity Data
The MIC values indicate that the compound is effective against antibiotic-resistant strains, making it a potential candidate for further development in treating bacterial infections.
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that the trifluoromethyl group enhances the antibacterial potency of the compound by increasing lipophilicity and improving membrane permeability . This suggests that modifications to the molecular structure can further optimize its efficacy.
Anticholinesterase Activity
In addition to its anticancer and antibacterial properties, 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid has shown potential as an anticholinesterase agent, which is crucial for treating neurodegenerative diseases such as Alzheimer's.
Table 3: Anticholinesterase Activity Data
The compound's ability to inhibit acetylcholinesterase (AChE) indicates its potential use in cognitive enhancement therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid?
- Methodological Answer: A common approach involves coupling reactions between substituted anilines and benzoic acid derivatives. For example, chlorination of precursor molecules using FeCl₃ as a catalyst under controlled temperature (70–90°C) can introduce chloro groups, while trifluoromethyl groups may be incorporated via nucleophilic substitution or cross-coupling reactions. Ensure inert atmospheric conditions to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns to confirm the molecular formula and substituent positions .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves aromatic proton environments and confirms trifluoromethyl group integration. Use deuterated solvents (e.g., DMSO-d₆) to enhance signal resolution .
- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding networks, critical for understanding solid-state interactions .
Q. How can researchers optimize reaction yields to minimize byproducts?
- Methodological Answer: Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Adjust stoichiometry (e.g., 1.2:1 molar ratio of aniline to benzoic acid derivative) and use slow solvent evaporation to favor crystallization of the pure product over impurities .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural models?
- Methodological Answer: X-ray diffraction provides empirical bond lengths and angles, which can validate or refine density functional theory (DFT)-optimized geometries. For instance, intramolecular N–H···O hydrogen bonds (2.02 Å) and planar molecular arrangements observed in crystallography may correct deviations in gas-phase computational models .
Q. What strategies address challenges in synthesizing Schiff base derivatives of this compound?
- Methodological Answer: Failed Schiff base formation (e.g., with salicylaldehyde) may result from steric hindrance or electron-withdrawing effects of the trifluoromethyl group. Mitigate this by using milder conditions (e.g., room temperature, ethanol solvent) or activating the carbonyl group with Lewis acids like ZnCl₂ .
Q. How can hydrogen-bonding patterns inform the design of co-crystals for enhanced bioavailability?
- Methodological Answer: Analyze crystal packing motifs (e.g., centrosymmetric dimers linked via O–H···O bonds) to identify potential co-formers (e.g., nicotinamide) that mimic these interactions. Use Mercury software to visualize void spaces and predict co-crystal stability .
Q. How do structural modifications influence bioactivity in pharmacological studies?
- Methodological Answer: Compare the compound’s activity to analogs like quinazolinones, which share similar hydrogen-bonding motifs. Conduct receptor docking studies to evaluate interactions with targets (e.g., prolyl hydroxylase), and use SAR (structure-activity relationship) models to prioritize substituent modifications (e.g., replacing chloro with methoxy groups) .
Q. What analytical workflows resolve discrepancies in purity assessments between HPLC and melting point data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
